Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.
Scientific Research Applications
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new pharmaceutical agents due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings in the compound allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its fused triazole and pyridazine rings. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
N-methyl-N-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide: Another phenylpyridazine derivative with potential biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-13(19)9-21-12-8-7-11-15-16-14(18(11)17-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAAVNVPVJTYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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